Cas no 1224055-17-7 (6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one)

6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one 化学的及び物理的性質
名前と識別子
-
- 6-bromo-4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
- 1H-Indazole,6-bromo-4-methyl-
- CTK5G0748
- 6-bromo-4-methyl-2-(methylthio)-pyrido[2,3-d]pyrimidin-7(8H)-one
- AK139889
- RP04777
- OR40121
- SureCN1709837
- AG-H-57715
- 6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
- 1224055-17-7
- SCHEMBL1983403
- 6-bromo-4-methyl-2-(methylsulfanyl)-7h,8h-pyrido[2,3-d]pyrimidin-7-one
- QHEMIXLWNUKUTQ-UHFFFAOYSA-N
- 6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one
-
- MDL: MFCD18632641
- インチ: InChI=1S/C9H8BrN3OS/c1-4-5-3-6(10)8(14)12-7(5)13-9(11-4)15-2/h3H,1-2H3,(H,11,12,13,14)
- InChIKey: QHEMIXLWNUKUTQ-UHFFFAOYSA-N
- SMILES: CC1=C2C=C(C(=O)NC2=NC(=N1)SC)Br
計算された属性
- 精确分子量: 284.95715g/mol
- 同位素质量: 284.95715g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 310
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.2Ų
- XLogP3: 2.1
6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 144577-1g |
6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, 95% |
1224055-17-7 | 95% | 1g |
$866.00 | 2023-09-07 | |
TRC | B121190-500mg |
6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one |
1224055-17-7 | 500mg |
$ 1340.00 | 2022-06-07 | ||
Matrix Scientific | 144577-5g |
6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, 95% |
1224055-17-7 | 95% | 5g |
$2598.00 | 2023-09-07 | |
TRC | B121190-250mg |
6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one |
1224055-17-7 | 250mg |
$ 805.00 | 2022-06-07 |
6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-one 関連文献
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
6-Bromo-4-methyl-2-(methylthio)pyrido2,3-dpyrimidin-7(8H)-oneに関する追加情報
Recent Advances in the Study of 6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 1224055-17-7)
The compound 6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS: 1224055-17-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic scaffold is recognized for its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. Recent studies have explored its utility in targeting various disease pathways, including cancer and inflammatory disorders.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of novel pyridopyrimidine derivatives. Researchers demonstrated that the bromo and methylthio substituents at the 6- and 2-positions, respectively, are critical for modulating the compound's reactivity and binding affinity to kinase domains. The study utilized computational docking and molecular dynamics simulations to predict interactions with target proteins, followed by in vitro validation using enzyme inhibition assays.
Another significant advancement was reported in a 2024 preprint on bioRxiv, where the compound was employed as a precursor for the development of selective JAK2 inhibitors. The research team optimized the synthetic pathway to achieve a high yield of the target molecule, which exhibited promising activity in preclinical models of myeloproliferative neoplasms. The study emphasized the importance of the methylthio group in enhancing metabolic stability and selectivity.
In addition to its applications in kinase inhibitor development, 6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has been investigated for its potential in photodynamic therapy (PDT). A recent ACS Chemical Biology publication described its use as a photosensitizer precursor, where the bromo substituent facilitated post-functionalization with targeting moieties. The resulting conjugates demonstrated efficient singlet oxygen generation upon light irradiation, suggesting utility in targeted cancer therapy.
Despite these promising developments, challenges remain in the large-scale synthesis and formulation of derivatives based on this scaffold. A 2023 review in Organic Process Research & Development discussed optimization strategies for the bromination and methylation steps, which are often associated with low yields and impurity formation. The authors proposed alternative reagents and catalytic systems to address these limitations.
Looking ahead, the versatility of 6-Bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one positions it as a valuable building block for drug discovery. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and covalent inhibitors, leveraging its reactive handles for further diversification. The compound's unique structural features continue to inspire innovation in medicinal chemistry design.
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